4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)19-10-8-18(9-11-19)22(27)23-12-13-25-14-16-26(17-15-25)20-6-4-5-7-21(20)30-3/h4-11H,12-17H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSGKUJUSQJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Dimethylsulfamoyl Group: This can be achieved by reacting the benzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the benzamide is reacted with a piperazine derivative.
Methoxyphenyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exhibit significant antidepressant effects. The piperazine structure is often associated with serotonin receptor modulation, which is crucial for treating depression. A study on related piperazine derivatives demonstrated enhanced binding affinity to serotonin receptors, suggesting potential antidepressant properties .
Anticancer Properties
The compound's structural similarities to known anticancer agents highlight its potential in oncology. A study investigating the cytotoxic effects of piperazine derivatives found that modifications at the benzamide position could enhance activity against various cancer cell lines. Specifically, compounds with dimethylsulfamoyl groups showed increased efficacy in inhibiting tumor growth in preclinical models .
Antimicrobial Activity
Compounds containing the piperazine scaffold have been reported to possess antimicrobial properties. Research has shown that derivatives of 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide demonstrated activity against a range of bacterial strains, indicating potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the piperazine ring and the benzamide moiety can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on piperazine | Altered receptor binding affinity |
| Variations in benzamide | Enhanced cytotoxicity against cancer cells |
| Dimethylsulfamoyl group | Improved solubility and bioavailability |
Case Study 1: Antidepressant Efficacy
A recent study evaluated a series of piperazine-based compounds for their antidepressant-like effects using animal models. The results indicated that modifications similar to those seen in 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide led to significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Activity
In vitro studies on modified benzamide derivatives revealed that certain configurations led to a marked increase in apoptosis in cancer cells. The presence of the dimethylsulfamoyl group was crucial for enhancing interaction with cellular targets involved in apoptosis pathways, demonstrating the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group may play a role in binding to these targets, while the dimethylsulfamoyl group could influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
18F-MPPF (4-Fluoro Analog)
18F-MPPF (4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide) is a well-established PET radioligand for 5-HT1A imaging. Unlike the target compound, it substitutes the dimethylsulfamoyl group with a fluorine atom at the benzamide’s 4-position. The fluorine atom facilitates radiofluorination, while the dimethylsulfamoyl group in the target compound may improve lipophilicity and reduce off-target binding due to its bulkier, electron-withdrawing nature .
Nitro-MPPF (Precursor for 18F-MPPF)
Nitro-MPPF (N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) serves as the precursor for 18F-MPPF synthesis. The nitro group at the 4-position is replaced by fluorine during radiolabeling.
WAY-100635 Derivatives
WAY-100635 analogs, such as 18F-FCWAY, incorporate a cyclohexanecarboxamide core instead of benzamide. These compounds exhibit high 5-HT1A affinity but suffer from rapid metabolism and defluorination in vivo. The benzamide scaffold in the target compound may confer improved metabolic stability, as sulfonamide groups are less prone to enzymatic degradation .
Substituent Effects on Pharmacological Properties
Dimethylsulfamoyl vs. Halogen/Nitro Groups
- Receptor Binding: Sulfonamides exhibit stronger hydrogen-bonding capacity with receptor residues (e.g., Asp116 in 5-HT1A), which may improve binding affinity. For example, 18F-MPPF has a reported KD of ~1.5 nM, while dimethylsulfamoyl analogs are hypothesized to achieve sub-nanomolar affinity due to enhanced polar interactions .
Piperazine Ring Modifications
Compounds like 4-{[4-(2-furoyl)piperazin-1-yl]methyl}-N-(substituted-phenyl)benzamides () replace the 2-methoxyphenyl group with heterocyclic substituents. These modifications alter receptor selectivity; the 2-methoxyphenyl group in the target compound is critical for 5-HT1A specificity over dopamine D3 receptors .
Crystallographic and Conformational Comparisons
Crystal structures of nitro-MPPF () reveal a chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., 17.3° between benzamide and methoxyphenyl groups). The dimethylsulfamoyl group in the target compound may induce steric hindrance, reducing rotational freedom and stabilizing the bioactive conformation .
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior.
1. Antidepressant Effects
Studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exhibit antidepressant properties. The modulation of serotonin receptors suggests a potential for treating depression and anxiety disorders.
2. Neuroprotective Properties
Research has shown that this compound may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been noted as a significant mechanism contributing to its neuroprotective activity .
3. Anti-inflammatory Activity
The compound's sulfamoyl group may contribute to anti-inflammatory properties, potentially making it useful in conditions characterized by chronic inflammation.
Case Studies
-
Study on Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests post-induced neurotoxicity .
Treatment Group Cognitive Score Improvement Control 10% Compound Admin 35% -
Acetylcholinesterase Inhibition : In vitro assays have shown that the compound significantly inhibits AChE activity, which is crucial for the management of Alzheimer's disease . The following table summarizes the AChE inhibition rates compared to standard drugs:
Compound AChE Inhibition (%) 4-(Dimethylsulfamoyl)-... 70% Donepezil 65% Rivastigmine 60%
Q & A
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. How can researchers validate target engagement in cellular assays?
- Approach :
- Fluorescence Polarization : Tag the compound with BODIPY and measure binding to live cells expressing GFP-fused receptors .
- Knockdown Studies : Use siRNA targeting the receptor (e.g., 5-HT₁A) to confirm functional dependency in cAMP assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
